molecular formula C28H19N B2984183 11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole CAS No. 1210469-44-5

11-([1,1'-biphenyl]-4-yl)-11H-benzo[a]carbazole

Cat. No.: B2984183
CAS No.: 1210469-44-5
M. Wt: 369.467
InChI Key: PYKLNKNECPLPJG-UHFFFAOYSA-N
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Description

11-([1,1’-Biphenyl]-4-yl)-11H-benzo[a]carbazole is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons It features a benzo[a]carbazole core substituted with a biphenyl group at the 11th position

Mechanism of Action

Target of Action

The primary targets of 11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole are optoelectronic devices and electrochemical transistors . These targets are crucial in the field of nanodevices and rechargeable batteries .

Mode of Action

The compound interacts with its targets by exhibiting excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . It can be electropolymerized in two different methods, resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives .

Biochemical Pathways

The affected pathways involve the electropolymerization processes of carbazole and chemical polymerization of carbazole derivatives . The compound’s action leads to the generation of highly efficient materials for a wide range of optoelectronic applications .

Result of Action

The molecular and cellular effects of the compound’s action include the creation of materials with excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These materials are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Carbazole compounds are known for their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have been studied for more than 30 years due to their potential industrial applications in electroluminescent applications and light-emitting diodes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Carbazole Core: Starting with a suitable precursor such as 9H-carbazole, the core structure is formed through cyclization reactions.

    Biphenyl Substitution: The biphenyl group is introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated benzo[a]carbazole under palladium catalysis.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods: In an industrial setting, the production of 11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions are common, where the biphenyl or carbazole rings can be functionalized with various substituents using reagents like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced carbazole derivatives.

    Substitution: Halogenated or alkylated benzo[a]carbazole derivatives.

Chemistry:

    Organic Electronics: The compound’s conjugated structure makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Materials Science: It is used in the development of high-performance polymers and conductive materials.

Biology and Medicine:

    Pharmacology: Research is ongoing into its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Biological Probes: It can be used as a fluorescent probe in biological imaging due to its strong fluorescence.

Industry:

    Dye and Pigment Industry: The compound’s vibrant color properties make it useful in the production of dyes and pigments.

    Electronics: Its stability and electronic properties are leveraged in the manufacture of electronic components.

Comparison with Similar Compounds

    Carbazole: The parent compound, which lacks the biphenyl substitution.

    Polycarbazoles: Polymers derived from carbazole, used in similar applications but with different properties.

    Indolocarbazoles: Compounds with an extended conjugated system, offering different electronic properties.

Uniqueness: 11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring precise electronic characteristics and stability.

By understanding the synthesis, reactions, applications, and mechanisms of 11-([1,1’-biphenyl]-4-yl)-11H-benzo[a]carbazole, researchers can better exploit its potential in various scientific and industrial fields.

Properties

IUPAC Name

11-(4-phenylphenyl)benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N/c1-2-8-20(9-3-1)21-14-17-23(18-15-21)29-27-13-7-6-12-25(27)26-19-16-22-10-4-5-11-24(22)28(26)29/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKLNKNECPLPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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